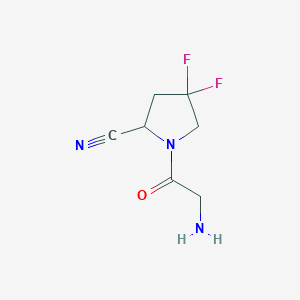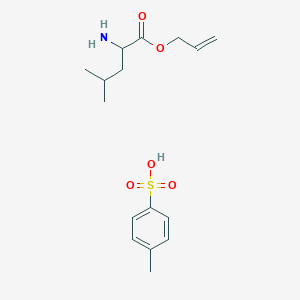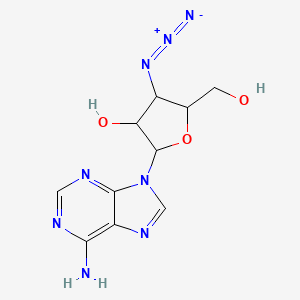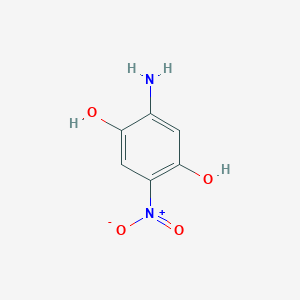![molecular formula C9H19NO6S3 B13400447 Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid is a complex organic compound with a unique structure that includes both sulfur and carbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid typically involves multiple steps, including the introduction of the sulfur and carbonyl groups. Common synthetic routes may involve the use of thiol and carbonyl-containing reagents under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur and carbonyl functional groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfur and carbonyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methionine: An amino acid containing a sulfur atom, similar in structure to the sulfur-containing part of the compound.
Cysteine: Another sulfur-containing amino acid, which can undergo similar chemical reactions.
Sulfoxides and Sulfones: Compounds that result from the oxidation of sulfur-containing molecules.
Uniqueness
Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid is unique due to its combination of sulfur and carbonyl functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H19NO6S3 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S.CH4O2S2/c1-8(2,3)13-7(12)9-5(4-14)6(10)11;1-5(2,3)4/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11);1H3,(H,2,3,4) |
Clave InChI |
JFZKLNDNDWBVTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CS)C(=O)O.CS(=O)(=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)


![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)

![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)


